2-(2-Aminoethyl)-6-hydroxyisonicotinonitrile
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Overview
Description
2-(2-Aminoethyl)-6-hydroxyisonicotinonitrile is an organic compound that features both an amino group and a hydroxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-hydroxyisonicotinonitrile typically involves the reaction of 6-hydroxyisonicotinonitrile with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-6-hydroxyisonicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Aminoethyl)-6-oxoisonicotinonitrile.
Reduction: Formation of 2-(2-Aminoethyl)-6-hydroxyisonicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Aminoethyl)-6-hydroxyisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-6-hydroxyisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Contains a similar aminoethyl group but lacks the pyridine ring and hydroxy group.
2-Aminoethanol: Similar structure but with a different functional group arrangement.
Pyrrolidine: Contains a nitrogen heterocycle but lacks the hydroxy and nitrile groups.
Uniqueness
2-(2-Aminoethyl)-6-hydroxyisonicotinonitrile is unique due to the presence of both an amino group and a hydroxy group on a pyridine ring, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-(2-aminoethyl)-6-oxo-1H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c9-2-1-7-3-6(5-10)4-8(12)11-7/h3-4H,1-2,9H2,(H,11,12) |
InChI Key |
UVEUGOGWJKDLBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)CCN)C#N |
Origin of Product |
United States |
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